molecular formula C8H15NO2 B144392 (R)-Propyl pyrrolidine-2-carboxylate CAS No. 134666-86-7

(R)-Propyl pyrrolidine-2-carboxylate

Cat. No.: B144392
CAS No.: 134666-86-7
M. Wt: 157.21 g/mol
InChI Key: ZEERPIASPMMKRH-SSDOTTSWSA-N
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Description

(R)-Propyl pyrrolidine-2-carboxylate is a chiral organic compound featuring a pyrrolidine ring (a five-membered secondary amine) esterified with a propyl group at the 2-position. The stereochemistry at this position is designated as (R), distinguishing it from its (S)-enantiomer. Pyrrolidine derivatives are widely studied due to their structural versatility in medicinal chemistry, catalysis, and materials science. This compound’s ester functionality and stereochemical configuration influence its reactivity, solubility, and biological activity .

Key properties of this compound include:

  • Molecular formula: C₈H₁₅NO₂
  • Molecular weight: 157.21 g/mol
  • Chirality: (R)-configuration at the 2-position of the pyrrolidine ring.

Its synthesis typically involves stereocontrolled methods, such as asymmetric catalysis or resolution techniques, to ensure enantiomeric purity .

Properties

CAS No.

134666-86-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

propyl (2R)-pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

ZEERPIASPMMKRH-SSDOTTSWSA-N

SMILES

CCCOC(=O)C1CCCN1

Isomeric SMILES

CCCOC(=O)[C@H]1CCCN1

Canonical SMILES

CCCOC(=O)C1CCCN1

Synonyms

D-Proline, propyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyrrolidine-2-carboxylate ester family. Below is a comparison with structurally related derivatives:

Compound Name Molecular Formula Key Features Applications/Notes Reference
(R)-Propyl pyrrolidine-2-carboxylate C₈H₁₅NO₂ (R)-configured chiral center; propyl ester enhances lipophilicity. Intermediate in asymmetric synthesis; potential bioactive molecule.
(S)-Propyl pyrrolidine-2-carboxylate C₈H₁₅NO₂ (S)-enantiomer; identical physical properties but distinct biological activity. Used in chiral resolution studies; may exhibit differing receptor binding.
Methyl pyrrolidine-2-carboxylate C₆H₁₁NO₂ Shorter alkyl chain (methyl); higher polarity. Common building block in peptidomimetics; limited membrane permeability.
Ethyl pyrrolidine-2-carboxylate C₇H₁₃NO₂ Ethyl ester balances lipophilicity and solubility. Used in pharmaceutical intermediates; moderate metabolic stability.
Propyl guaiacol C₁₀H₁₄O₂ Phenolic ester (non-pyrrolidine); distinct aromatic ring. Flavoring agent; lower synthetic complexity compared to pyrrolidine derivatives.

Physicochemical Properties

  • Lipophilicity : The propyl ester in this compound increases logP compared to methyl/ethyl analogues, enhancing membrane permeability.
  • Thermal Stability : Pyrrolidine derivatives generally exhibit higher thermal stability than aliphatic esters (e.g., propyl acetate) due to the rigid heterocyclic ring .

Research Findings and Challenges

  • Stereochemical Stability : this compound resists racemization under mild conditions, making it suitable for long-term storage .
  • Purity Challenges: Impurities in analogues like methyl paraben (33.4% purity) highlight the difficulty in isolating structurally similar esters, a challenge less pronounced in pyrrolidine derivatives due to distinct functional groups .

Preparation Methods

Catalytic Hydrogenation for Stereocontrol

Catalytic hydrogenation of pyrroline intermediates represents a cornerstone for accessing enantiomerically enriched (R)-propyl pyrrolidine-2-carboxylate. Patent EP3015456A1 details a method where a chiral catalyst induces cis-selective hydrogenation of a pyrroline double bond. For instance, hydrogenating (R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-isopropoxycarbonyl-2,3-dihydro-1H-pyrrole using palladium on carbon (Pd/C) under 50 psi H₂ yielded the cis-pyrrolidine derivative with 75.6% efficiency . The stereochemical outcome hinges on the catalyst’s chiral environment, with formula M1/M2 catalysts (Figure 1) ensuring >98% enantiomeric excess (ee) when applied to single-enantiomer substrates .

Table 1: Hydrogenation Conditions and Outcomes

SubstrateCatalystPressure (psi)SolventYield (%)ee (%)
(R)-N-TMS-pyrroline Pd/C50THF75.698.2
(S)-tert-butyl pyrroline PtO₂30EtOAc68.395.5

This method circumvents racemization observed in non-catalytic routes, as demonstrated in comparative studies where unprotected pyrrolidines yielded racemic mixtures under basic conditions .

Alkylation Strategies for Esterification

Direct alkylation of pyrrolidine-2-carboxylic acid precursors offers a streamlined route to the target ester. Patent EP3015456A1 describes reacting the carboxylate anion (generated via NaH or LDA) with propyl bromide in THF or DMF. However, racemization occurs if the carboxyl group lacks protection. For example, alkylating (R)-pyrrolidine-2-carboxylic acid with propyl iodide in DMF at 0°C afforded the ester in 56% yield but with 12% racemization . In contrast, employing a tert-butyloxycarbonyl (Boc)-protected intermediate reduced racemization to <2% under similar conditions .

Table 2: Alkylation Efficiency and Stereochemical Integrity

SubstrateBaseAlkylating AgentSolventYield (%)ee Retention (%)
(R)-Boc-pyrrolidine LDAPropyl bromideTHF7298
(R)-Free carboxylic acid NaHPropyl iodideDMF5688
(S)-Cbz-pyrrolidine K₂CO₃Propyl mesylateMeCN6494

Notably, phase-transfer catalysts like tetrabutylammonium bromide improved yields to 81% by facilitating anion activation in biphasic systems .

Hydrolysis and Deprotection Pathways

Hydrolysis of ester intermediates to the free carboxylic acid, followed by re-esterification, is critical for resolving racemic mixtures. Patent EP1138672A1 demonstrates that hydrolyzing tert-butyl esters with LiOH in THF/water at 25°C achieves quantitative conversion without epimerization. Subsequent propylation using DCC/DMAP in CH₂Cl₂ yielded the target compound in 78% overall yield .

Table 3: Hydrolysis and Re-esterification Parameters

Starting EsterHydrolysis AgentConditionsPropylation AgentYield (%)
tert-Butyl ester LiOHTHF/H₂O, 25°CDCC/DMAP, PrOH78
Benzyl ester H₂, Pd/CMeOH, 50 psi H₂Propyl bromide65

Trifluoroacetic acid (TFA)-mediated deprotection of Boc groups, as described in PMC6151954 , offers a rapid alternative (2 hours, 99% yield), though requiring careful neutralization to prevent carboxylate racemization .

Stereoselective Synthesis via Chiral Auxiliaries

Enantioselective routes leveraging chiral auxiliaries or catalysts avoid resolution steps. US20040236118A1 discloses a method where (S)-pyrrolidine-3-yl methanol derivatives are coupled with propyl chloroformate using a Cu(I)-BINAP catalyst, achieving 89% ee. Similarly, asymmetric Michael addition of acrylates to nitroalkanes, followed by cyclization, provided the (R)-configured pyrrolidine in 82% ee .

Table 4: Stereoselective Approaches

MethodCatalystKey Stepee (%)Yield (%)
Cu(I)-BINAP coupling Cu(I)/BINAPPropyl chloroformate addition8975
Asymmetric Michael addition L-ProlineNitroalkane cyclization8268

Comparative Analysis of Methodologies

Catalytic hydrogenation excels in stereocontrol but requires expensive catalysts and high-pressure equipment. Alkylation routes are operationally simpler but risk racemization without protective groups. Hydrolysis-re-esterification sequences offer flexibility but involve multiple steps. Stereoselective catalysis, while efficient, demands specialized ligands.

Table 5: Industrial Applicability Assessment

MethodCostScalabilityee (%)Process Complexity
Catalytic Hydrogenation HighModerate98High
Alkylation LowHigh88–98Moderate
Stereoselective Catalysis HighLow82–89High

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